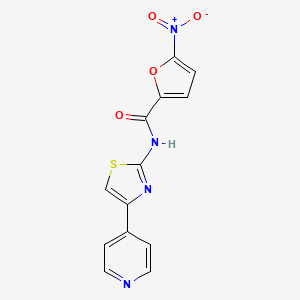

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide, also known as PBTZ169, is a novel compound that has shown promising results in the field of tuberculosis research. It was first synthesized in 2011 by a team of researchers led by Prof. Clifton E. Barry III at the National Institute of Allergy and Infectious Diseases (NIAID), part of the National Institutes of Health (NIH) in the United States.

Applications De Recherche Scientifique

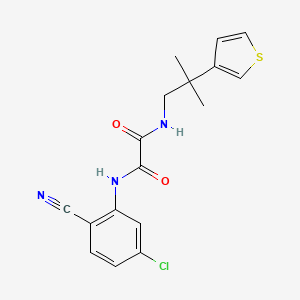

Antitumor Activities of Imidazole Derivatives

Imidazole derivatives, including compounds with nitro groups, have been extensively reviewed for their antitumor activities. These structures are interesting for the synthesis of new antitumor drugs and compounds with diverse biological properties. The exploration of bis(2-chloroethyl)amino derivatives of imidazole and related compounds has shown that some have progressed to preclinical testing stages, indicating their potential in cancer treatment strategies (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Role of Nitrothiazole Compounds in Disease Treatment

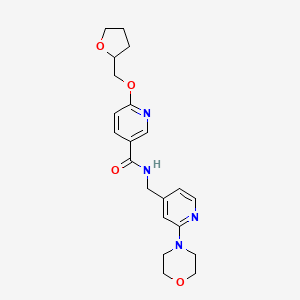

Nitrothiazole compounds, closely related to the chemical structure , have been identified for their broad applications in treating infectious conditions and diseases. Nitazoxanide, a nitrothiazole, exhibits antiprotozoal, anthelmintic, and antiviral activities against a variety of bacteria, parasites, and viruses. Its mechanism involves interference with the pyruvate-ferredoxin oxidoreductase enzyme, highlighting the compound's importance against bacterial and viral infections (Bharti, C., Sharma, S., Goswami, N., Sharma, H., Rabbani, S., & Kumar, S., 2021).

Bioactive Compounds with Furan and Thienyl Substituents

The role of furan and thiophene derivatives in drug design emphasizes the importance of such structures in medicinal chemistry. These compounds, including those with furan-2-yl and thien-2-yl substituents, are pivotal in the development of nucleobase, nucleoside analogues, and bioactive molecules with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The review of these compounds underscores their utility in creating optimized drugs for various therapeutic areas (Ostrowski, T., 2022).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazoles are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Propriétés

IUPAC Name |

5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4O4S/c18-12(10-1-2-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-5-14-6-4-8/h1-7H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBVRMMQZJTHDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(4-(pyridin-4-yl)thiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2801595.png)

![N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2801600.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2801603.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2801606.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2801610.png)